3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
CAS No.: 82111-06-6
VCID: VC0015549
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.

Description | 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, also known as 3-methyl-5-(1-methyl-2-pyrrolidinyl)pyridine, is a chemical compound with the molecular formula C11H16N2 . It has a molecular weight of 176.26 g/mol . Synonyms for this compound include 82111-06-6 and (+/-)-5-Methylnicotine . The compound features a pyridine ring substituted with a methyl group and a 1-methylpyrrolidin-2-yl moiety. The synthesis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine typically involves using 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction. In industrial settings, the production of this compound is optimized for high yield and purity, involving readily available raw materials and efficient reaction conditions, with purification achieved through distillation or recrystallization. A similar compound is pyridine, which is a heterocyclic compound and a colorless to yellow liquid with the chemical formula C5H5N . Pyridine has a molecular weight of 79.1 g/mol, a boiling point of 115 °C, and a melting point of -41.6 °C . Pyridine is used in chemical industries as a raw material, in dental care products as an antiseptic, and as a solvent suitable for dehalogenation . Another similar compound is (S)-3-(1-methylpyrrolidin-2-yl)pyridine, also known as NCT, with the formula C10 H14 N2 and a formula weight of 162.232 Da . |
---|---|
CAS No. | 82111-06-6 |
Product Name | 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
Molecular Formula | C11H16N2 |
Molecular Weight | 176.26 g/mol |
IUPAC Name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
Standard InChI | InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3 |
Standard InChIKey | WPPLPODBERCBRQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1)C2CCCN2C |
Canonical SMILES | CC1=CC(=CN=C1)C2CCCN2C |
Synonyms | 3-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; (±)-5-Methylnicotine; |
PubChem Compound | 4622927 |
Last Modified | Sep 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume